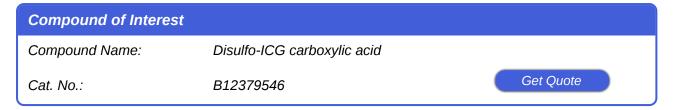


# Application Notes and Protocols for the Characterization of Disulfo-ICG Protein Conjugates

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved for clinical use, making it a valuable tool for in vivo imaging. Disulfo-ICG, a sulfonated derivative of ICG, exhibits improved water solubility. When conjugated to proteins, such as antibodies, Disulfo-ICG enables targeted fluorescence imaging for various applications, including cancer detection and therapy. Proper characterization of these conjugates is crucial to ensure their quality, efficacy, and reproducibility. These application notes provide detailed protocols for the conjugation of Disulfo-ICG to proteins and the subsequent characterization of the resulting conjugates.

## I. Quantitative Data Summary

The following tables summarize key quantitative parameters for the characterization of Disulfo-ICG protein conjugates.



Parameter	Typical Value/Range	Method of Determination	Reference
Molar Extinction Coefficient of ICG- Sulfo-OSu	230,000 cm <sup>-1</sup> M <sup>-1</sup>	UV-Vis Spectroscopy	[1]
Maximum Absorption (λmax) of ICG dyes	~785 nm	UV-Vis Spectroscopy	[1]
Dye Absorption Correction Factor (CF) at 280 nm for ICG- Sulfo-OSu	0.073	UV-Vis Spectroscopy	[1]
Optimal Dye-to- Protein Molar Ratio for Conjugation	5:1 to 20:1	Empirical	[2]
Recommended Degree of Substitution (DOS) for Antibodies	2 - 10	UV-Vis Spectroscopy	[1]
Protein Concentration for Labeling	2 - 10 mg/mL	N/A	[3][4]
pH for NHS Ester Labeling Reaction	8.0 - 9.0	pH meter	[3][4][5]
Incubation Time for Labeling Reaction	30 - 60 minutes at room temperature	N/A	[1][2][3]
Storage Temperature for Disulfo-ICG NHS ester	-20°C to -80°C	N/A	[5][6]
Storage of Labeled Protein Conjugate	4°C (short-term), -20°C to -80°C (long- term)	N/A	[5][7]

# **II. Experimental Protocols**



This protocol describes the conjugation of a Disulfo-ICG N-hydroxysuccinimide (NHS) ester to a protein containing primary amines (e.g., lysine residues).

#### Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
- Disulfo-ICG NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8][9]
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
- Purification column (e.g., Sephadex G-25)[1][2][3]
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

#### Procedure:

- Protein Preparation:
  - Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against PBS.[2]
  - Adjust the protein concentration to 2-10 mg/mL.[3]
  - Adjust the pH of the protein solution to 8.0-8.5 using 1 M NaHCO₃.[3][5]
- Dye Preparation:
  - Allow the vial of Disulfo-ICG NHS ester to warm to room temperature before opening.
  - Dissolve the Disulfo-ICG NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][5]
- Conjugation Reaction:
  - Add the dissolved Disulfo-ICG NHS ester to the protein solution while gently vortexing. A starting molar ratio of 10:1 (dye:protein) is recommended.[2][3]



- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
   [1][2][3]
- Purification of the Conjugate:
  - Purify the conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[1][2][3]
  - Collect the fractions containing the labeled protein, which will be the first colored band to elute.

#### Storage:

Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5] To prevent freeze-thaw cycles, it is advisable to store the conjugate in smaller aliquots.[5] For long-term storage, the addition of a carrier protein like BSA (to a final concentration of 5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) is recommended.[7]

The DOS, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter.

#### Procedure:

- Spectrophotometric Measurement:
  - Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and at the maximum absorbance of the Disulfo-ICG dye (~785 nm, A<sub>max</sub>).[1] The sample should be diluted so that the absorbance values are within the linear range of the spectrophotometer (typically 0.1 to 0.9).[1]
- Calculation:
  - Calculate the concentration of the protein using the following formula: Protein Concentration (M) =  $[A_{280} (A_{max} \times CF_{280})] / \epsilon$  protein where:
    - A<sub>280</sub> is the absorbance at 280 nm.



- A<sub>max</sub> is the absorbance at the dye's maximum absorption wavelength.
- CF<sub>280</sub> is the correction factor for the dye's absorbance at 280 nm (for ICG-Sulfo-OSu,  $CF_{280} = 0.073$ ).[1]
- $\epsilon$ \_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG,  $\epsilon$  is ~203,000 M<sup>-1</sup>cm<sup>-1</sup>).[1]
- Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) =  $A_{max} / \epsilon_{dye}$  where:
  - ε\_dye is the molar extinction coefficient of the Disulfo-ICG dye (for ICG-Sulfo-OSu, ε is 230,000  $M^{-1}$ cm<sup>-1</sup>).[1]
- Calculate the DOS: DOS = Dye Concentration / Protein Concentration

An optimal DOS for most antibodies is typically between 2 and 10.[1]

The stability of the conjugate is essential for its performance, especially for in vivo applications.

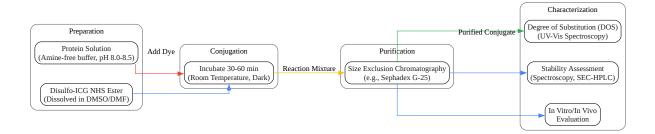
#### Procedure:

- Sample Preparation:
  - Prepare aliquots of the Disulfo-ICG protein conjugate in a relevant buffer (e.g., PBS or serum-containing media).
  - Store the samples under different conditions (e.g., 4°C, 25°C, -20°C) and protected from light.[10][11]
- Time-Point Analysis:
  - At designated time points (e.g., 0, 24, 48, 72, 96 hours), analyze the samples.
- Characterization:
  - UV-Vis Spectroscopy: Measure the absorption spectrum to check for changes in the dye's spectral properties or aggregation.[10]



- Fluorescence Spectroscopy: Measure the fluorescence emission spectrum to assess any loss of fluorescence intensity.[10]
- Size Exclusion Chromatography (SEC-HPLC): Analyze the conjugate by SEC-HPLC to detect the formation of aggregates.[12]

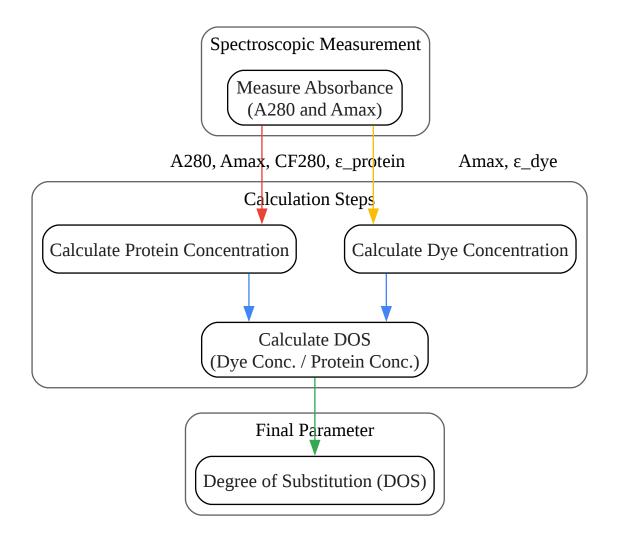
## **III. Visualizations**



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Caption: Experimental workflow for Disulfo-ICG protein conjugation and characterization.





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Caption: Logical workflow for the calculation of the Degree of Substitution (DOS).

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